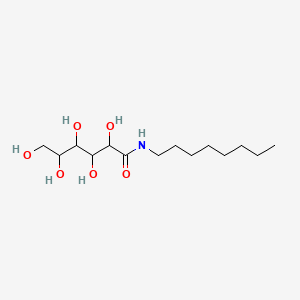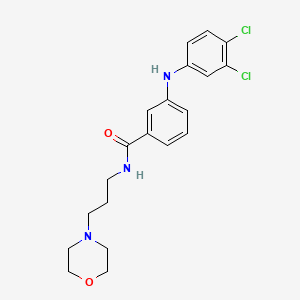
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide is a chemical compound with the molecular formula C20H23Cl2N3O2 and a molecular weight of 408.32 g/mol . This compound is characterized by the presence of a morpholine ring, a dichlorophenyl group, and a benzamide moiety. It appears as a light orange oil .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
科学的研究の応用
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichlorobenzamide derivatives and contributes to its specific interactions with molecular targets.
特性
分子式 |
C20H23Cl2N3O2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
3-(3,4-dichloroanilino)-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-18-6-5-17(14-19(18)22)24-16-4-1-3-15(13-16)20(26)23-7-2-8-25-9-11-27-12-10-25/h1,3-6,13-14,24H,2,7-12H2,(H,23,26) |
InChIキー |
RBLFIDXHHAZMAR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



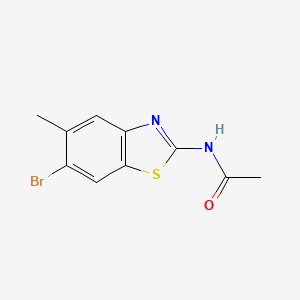
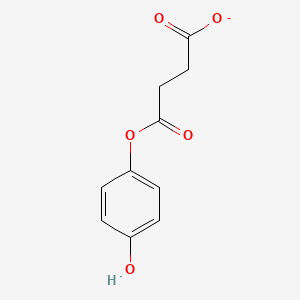
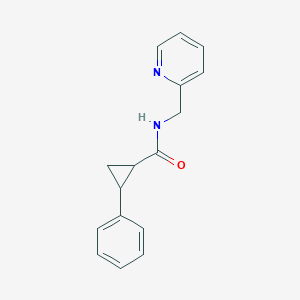
![1-(2,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124360.png)
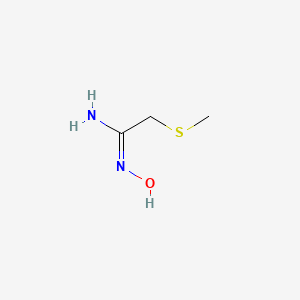
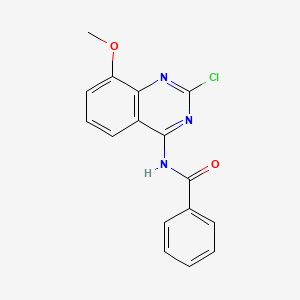
![(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid](/img/structure/B14124373.png)
![6-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14124376.png)
![2-[2-(Diphenylmethyl)anilino]propane-1,3-diol](/img/structure/B14124377.png)
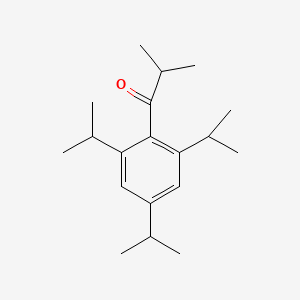
![N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B14124387.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)
